molecular formula C17H20N4OS B10799261 3-[(Z)-2-hydroxyprop-1-enyl]-4-(4-methylpiperazin-1-yl)-1,5-benzodiazepine-2-thione

3-[(Z)-2-hydroxyprop-1-enyl]-4-(4-methylpiperazin-1-yl)-1,5-benzodiazepine-2-thione

Cat. No.: B10799261
M. Wt: 328.4 g/mol
InChI Key: FGFJFJPSKUZRCI-QXMHVHEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(Z)-2-Hydroxyprop-1-enyl]-4-(4-methylpiperazin-1-yl)-1,5-benzodiazepine-2-thione is a complex organic compound with a molecular formula of C17H20N4OS and a molecular weight of 328.4 g/mol. This compound is known for its potential biological activities and is often studied for its applications in various fields such as chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the benzodiazepine core structure. The key steps include:

  • Formation of the benzodiazepine ring through cyclization reactions.

  • Introduction of the 4-methylpiperazin-1-yl group at the appropriate position on the benzodiazepine ring.

  • Addition of the 2-hydroxyprop-1-enyl group using specific reagents and reaction conditions.

Industrial Production Methods: In an industrial setting, the production of this compound would involve large-scale chemical synthesis, ensuring purity and consistency. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: Conversion of the thione group to a sulfone or sulfoxide.

  • Reduction: Reduction of the thione group to a thiol.

  • Substitution: Replacement of the 4-methylpiperazin-1-yl group with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).

  • Reduction: Using reducing agents like sodium borohydride or lithium aluminum hydride.

  • Substitution: Using nucleophiles or electrophiles under specific conditions.

Major Products Formed:

  • Oxidation: Formation of sulfones or sulfoxides.

  • Reduction: Formation of thiols.

  • Substitution: Formation of derivatives with different functional groups.

Scientific Research Applications

  • Chemistry: Used as a building block for the synthesis of more complex molecules.

  • Biology: Investigated for its biological activities, such as antimicrobial and antiviral properties.

  • Medicine: Explored for its potential therapeutic uses, including its role as an impurity in commercial preparations of olanzapine.

  • Industry: Utilized in the development of new chemical entities and pharmaceuticals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • Olanzapine thiolactam impurity

  • Other benzodiazepine derivatives

Uniqueness: This compound is unique due to its specific structural features, such as the presence of the 2-hydroxyprop-1-enyl group and the 4-methylpiperazin-1-yl group. These features contribute to its distinct chemical and biological properties compared to other similar compounds.

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Properties

IUPAC Name

3-[(Z)-2-hydroxyprop-1-enyl]-4-(4-methylpiperazin-1-yl)-1,5-benzodiazepine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4OS/c1-12(22)11-13-16(21-9-7-20(2)8-10-21)18-14-5-3-4-6-15(14)19-17(13)23/h3-6,11,22H,7-10H2,1-2H3/b12-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGFJFJPSKUZRCI-QXMHVHEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=C(N=C2C=CC=CC2=NC1=S)N3CCN(CC3)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/C1=C(N=C2C=CC=CC2=NC1=S)N3CCN(CC3)C)/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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